molecular formula C20H22N2O2 B2693262 1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol CAS No. 432522-50-4

1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol

Cat. No.: B2693262
CAS No.: 432522-50-4
M. Wt: 322.408
InChI Key: SELFMZFUAAIBEZ-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The methyl group is introduced via alkylation using methyl halides in the presence of a base.

    Ether Formation: The phenoxy group is attached through a nucleophilic substitution reaction between a phenol derivative and an appropriate alkyl halide.

    Final Coupling: The final step involves coupling the benzodiazole core with the phenoxypropanol moiety under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: Another benzodiazole derivative with similar biological activities.

    2-Methylbenzimidazole: A methylated derivative with potential therapeutic applications.

    Phenoxypropanol Derivatives: Compounds with similar structural features and potential biological activities.

Properties

IUPAC Name

1-(2-methylbenzimidazol-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-8-16-9-4-7-12-20(16)24-14-17(23)13-22-15(2)21-18-10-5-6-11-19(18)22/h3-7,9-12,17,23H,1,8,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELFMZFUAAIBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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